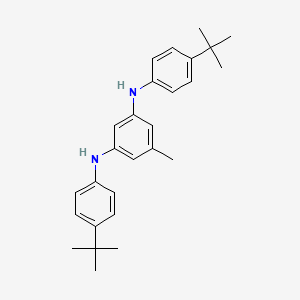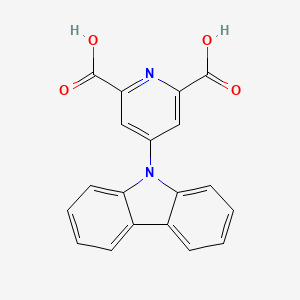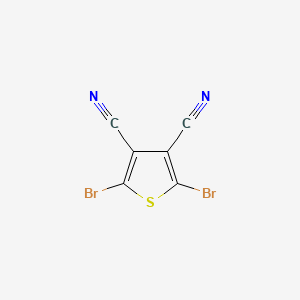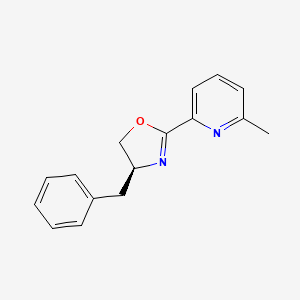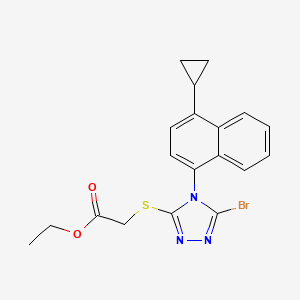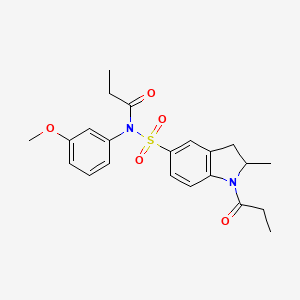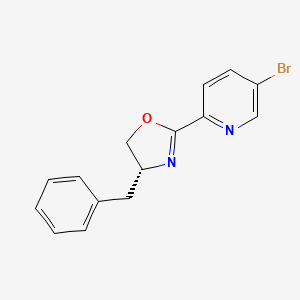![molecular formula C22H12F6O4 B8196329 2',5'-Bis(trifluoromethyl)-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8196329.png)
2',5'-Bis(trifluoromethyl)-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid
Overview
Description
2',5'-Bis(trifluoromethyl)-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid is a useful research compound. Its molecular formula is C22H12F6O4 and its molecular weight is 454.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2',5'-Bis(trifluoromethyl)-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',5'-Bis(trifluoromethyl)-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis in Amidation
A derivative, 2,4-Bis(trifluoromethyl)phenylboronic acid, has been identified as an effective catalyst for dehydrative amidation between carboxylic acids and amines, which is significant in accelerating dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Polymer Synthesis for Microelectronics
Novel polyamides derived from related compounds have shown outstanding solubility, transparency, and thermal stability, making them competitive for advanced microelectronic applications (Li, Wang, Li, & Jiang, 2009).
Thermal Stability in Polyimides
A study on fluorine-containing polyimides synthesized from related compounds demonstrated good thermal stability and outstanding mechanical properties, suggesting their suitability for various applications (Yin et al., 2005).
Photocatalysis Applications
Metal-organic frameworks constructed from terphenyl derivatives exhibited promising UV-visible absorption properties, which can be potentially applied in photocatalysis (Fan et al., 2014).
Flexible Thin Films and Electronics
Soluble trifluoromethyl-substituted polyimides containing laterally attached p-terphenyls have been developed with excellent solubility in organic solvents, low dielectric constants, and low moisture absorption, indicating their potential in flexible thin films and electronics (Hsiao & Chang, 2004).
Deoxofluorination Agent
A related compound, Bis(2-methoxyethyl)aminosulfur Trifluoride, has been developed as a broad-spectrum deoxofluorinating agent with enhanced thermal stability, providing an alternative to traditional deoxofluorination methods (Lal, Pez, Pesaresi, & Prozonic, 1999).
properties
IUPAC Name |
4-[4-(4-carboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F6O4/c23-21(24,25)17-10-16(12-3-7-14(8-4-12)20(31)32)18(22(26,27)28)9-15(17)11-1-5-13(6-2-11)19(29)30/h1-10H,(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOVSPULOGVTKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2C(F)(F)F)C3=CC=C(C=C3)C(=O)O)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F6O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Bis(trifluoromethyl)-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde](/img/structure/B8196286.png)
![[S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B8196290.png)
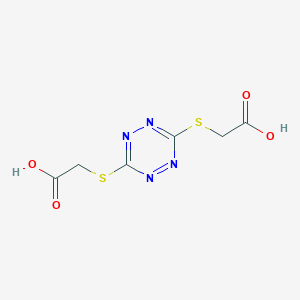
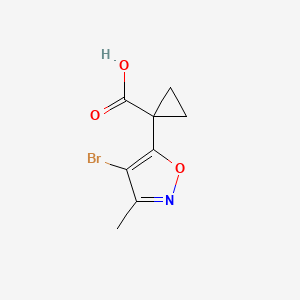
![4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dianiline](/img/structure/B8196312.png)
